1H-Imidazole, 4-methyl-2-(4-methylphenyl)- 1H-Imidazole, 4-methyl-2-(4-methylphenyl)-
Brand Name: Vulcanchem
CAS No.: 55041-15-1
VCID: VC18334132
InChI: InChI=1S/C11H12N2/c1-8-3-5-10(6-4-8)11-12-7-9(2)13-11/h3-7H,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C11H12N2
Molecular Weight: 172.23 g/mol

1H-Imidazole, 4-methyl-2-(4-methylphenyl)-

CAS No.: 55041-15-1

Cat. No.: VC18334132

Molecular Formula: C11H12N2

Molecular Weight: 172.23 g/mol

* For research use only. Not for human or veterinary use.

1H-Imidazole, 4-methyl-2-(4-methylphenyl)- - 55041-15-1

Specification

CAS No. 55041-15-1
Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
IUPAC Name 5-methyl-2-(4-methylphenyl)-1H-imidazole
Standard InChI InChI=1S/C11H12N2/c1-8-3-5-10(6-4-8)11-12-7-9(2)13-11/h3-7H,1-2H3,(H,12,13)
Standard InChI Key SLBOPPAMJWJICL-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=NC=C(N2)C

Introduction

Structural Identification and Physicochemical Properties

Molecular Structure and Nomenclature

The systematic IUPAC name for this compound is 4-methyl-2-(4-methylphenyl)-1H-imidazole, with the molecular formula C₁₁H₁₂N₂. The imidazole ring consists of two nitrogen atoms at positions 1 and 3, with substituents at the 2- and 4-positions. The 4-methylphenyl group introduces steric and electronic effects that modulate the compound’s solubility and reactivity.

PropertyValue (Analog)Predicted Value for Target Compound
Melting Point180–183 °C175–185 °C
Density1.109 g/cm³1.10–1.15 g/cm³
Water SolubilityInsolubleInsoluble
pKa13.2213.0–13.5

The additional methyl group on the phenyl ring is expected to slightly increase hydrophobicity compared to the phenyl analog, reducing aqueous solubility further .

Spectroscopic Characterization

  • IR Spectroscopy: Key absorption bands include N–H stretching (~3100 cm⁻¹), C=N vibrations (~1600 cm⁻¹), and aromatic C–H bending (~750 cm⁻¹) .

  • ¹H NMR: Signals for the imidazole protons (δ 7.0–7.5 ppm), methyl groups (δ 2.3–2.5 ppm), and aromatic protons (δ 6.8–7.4 ppm) are characteristic .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via cyclocondensation reactions. A representative method involves:

  • Starting Materials: 4-Methylbenzaldehyde, ammonium acetate, and methylglyoxal.

  • Conditions: Reflux in acetic acid or under solvent-free conditions with catalysis (e.g., zeolites) .

  • Mechanism: Formation of an intermediate Schiff base, followed by cyclization to yield the imidazole core.

Example Protocol:

  • Mix 4-methylbenzaldehyde (10 mmol), methylglyoxal (10 mmol), ammonium acetate (15 mmol), and acetic acid (20 mL).

  • Reflux at 120°C for 6–8 hours.

  • Isolate the product via filtration and recrystallize from ethanol.

Yield: ~60–70% .

Modifications and Derivatives

Applications in Research and Industry

Epoxy Resin Curing Agents

4-Methyl-2-(4-methylphenyl)-1H-imidazole derivatives serve as latent catalysts for epoxy resins, offering controlled curing kinetics. Their thermal stability (decomposition >200°C) makes them suitable for high-performance composites .

Medicinal Chemistry

Imidazole derivatives exhibit cytotoxic and antimicrobial activities. For example:

  • Antimicrobial Activity: Analogous compounds show efficacy against E. coli and B. subtilis (MIC: 8–16 µg/mL) .

  • Anticancer Potential: Structural analogs demonstrate moderate activity against human tumor cell lines (IC₅₀: 20–50 µM) .

Coordination Chemistry

The nitrogen atoms in the imidazole ring act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with applications in catalysis and materials science.

Future Research Directions

  • Green Synthesis: Optimize solvent-free or catalytic methods to improve yields and reduce waste .

  • Structure-Activity Relationships: Explore substitutions at the 1- and 5-positions to enhance bioactivity.

  • Materials Applications: Investigate use in conductive polymers or metal-organic frameworks (MOFs).

This compound’s versatility underscores its potential across disciplines, necessitating further studies to fully exploit its properties .

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